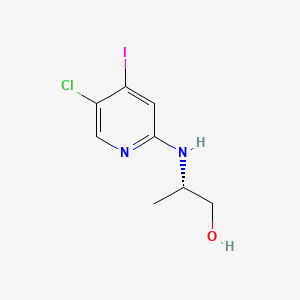
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chiral organic compound featuring a pyridine ring substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-chloro-2-iodopyridine.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used, and reactions are often catalyzed by palladium or other transition metals.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to modify the pyridine ring or the amino group.
Substitution: Halogen atoms (chlorine and iodine) on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Acts as a precursor for ligands in coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes due to its structural similarity to biological substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Tools: Utilized in the synthesis of radiolabeled compounds for imaging studies.
Industry
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Catalysis: Used in the synthesis of catalysts for various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The chlorine and iodine atoms on the pyridine ring can form halogen bonds with amino acid residues in proteins, influencing enzyme activity or receptor binding. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((5-Bromo-4-iodopyridin-2-yl)amino)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(S)-2-((5-Chloro-4-fluoropyridin-2-yl)amino)propan-1-ol: Fluorine replaces iodine.
Uniqueness
Halogen Bonding: The combination of chlorine and iodine provides unique halogen bonding properties not seen in compounds with only one type of halogen.
Chirality: The (S)-configuration may offer specific interactions with chiral biological targets, enhancing its selectivity and potency.
This compound’s unique combination of halogen atoms and chiral center makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNQGKJSNBQPS-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
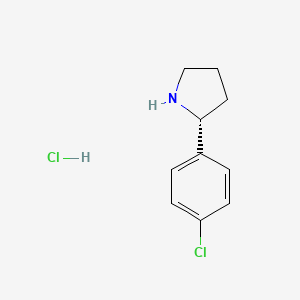
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)
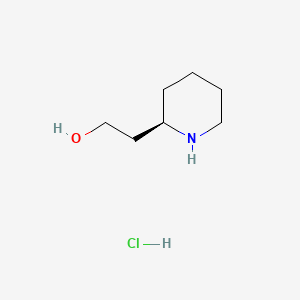

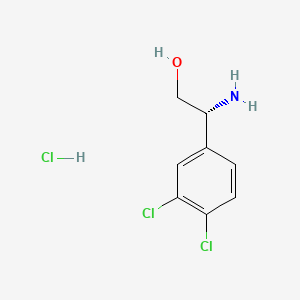
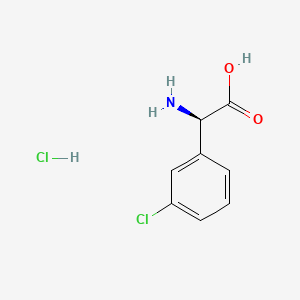
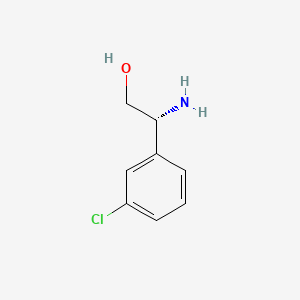

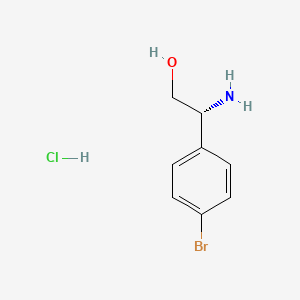
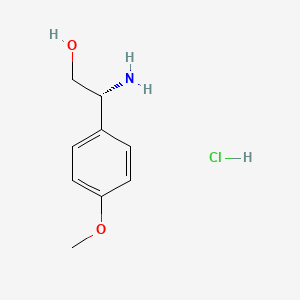
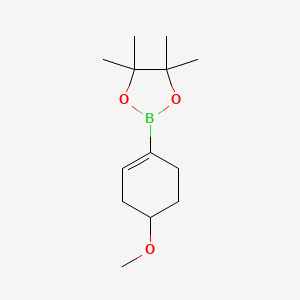
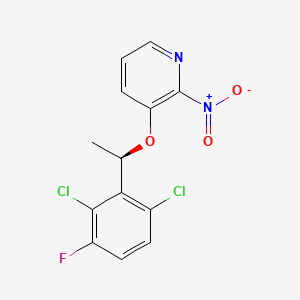
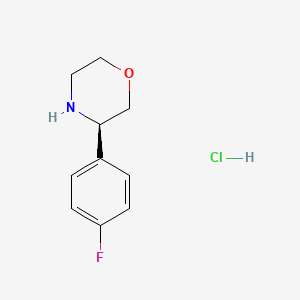
![5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE](/img/structure/B591906.png)
